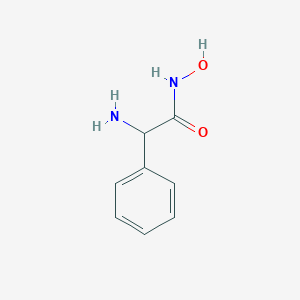

2-amino-N-hydroxy-2-phenylacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 2-amino-N-hydroxy-2-phenylacetamide and related compounds involves efficient methodologies. For example, Srivani et al. (2018) developed a simple method to synthesize 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives from acid chlorides and 3-(hydroxyimino) phenylpropanamide, characterized by NMR and mass analyses (Srivani et al., 2018). Furthermore, Zhou and Shu (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, achieving high yields and confirming the molecular structure through IR, MS spectroscopy, and elemental analysis (Zhou & Shu, 2002).

Wissenschaftliche Forschungsanwendungen

-

Pharmacological Applications

- Field : Medicinal Chemistry

- Application : Phenoxy acetamide and its derivatives, which include 2-amino-N-hydroxy-2-phenylacetamide, have been investigated for their potential as therapeutic candidates .

- Methods : The study involves the synthesis of phenoxy acetamide and its derivatives and testing their pharmacological activities .

- Results : The research suggests that these compounds could be successful agents in terms of safety and efficacy to enhance life quality .

-

Cancer Drug Development

- Field : Cancer Research

- Application : 2-amino-N-hydroxy-2-phenylacetamide derivatives have been studied as potential dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), which are important targets in cancer therapy .

- Methods : The study involves the design and synthesis of these compounds, followed by testing their inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .

-

Neurodegenerative Diseases

- Field : Neurology

- Application : ®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, a related compound, has been suggested to have potential in treating neurodegenerative diseases.

- Methods : The study involves testing the compound’s neuroprotective effects in models of Parkinson’s disease and Alzheimer’s disease.

- Results : The research suggests that the compound might offer neuroprotective effects.

-

C–H Functionalization

- Field : Organic Chemistry

- Application : α-Diazo quinones were applied in an Ir(III)-catalyzed direct C–H functionalization assisted by N-phenylacetamide .

- Methods : The study involves the use of α-Diazo quinones in an Ir(III)-catalyzed direct C–H functionalization .

- Results : This strategy features operational simplicity, atom- and step-economy, and high efficiency .

-

Synthesis of Biaryl Scaffolds

- Field : Organic Chemistry

- Application : α-Diazo quinones were applied in an Ir (III)-catalyzed direct C–H functionalization assisted by N-phenylacetamide for the construction of highly functionalized 2-hydroxy-2′-amino-1,1′-biaryl scaffolds .

- Methods : The study involves the use of α-Diazo quinones in an Ir(III)-catalyzed direct C–H functionalization .

- Results : This strategy features operational simplicity, atom- and step-economy, and high efficiency .

-

Cyanoacetylation of Amines

- Field : Organic Chemistry

- Application : Cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde, 2-hydroxynaphthaldehyde, 7-hydroxy-5-methoxy-2 methyl-4-oxo-4H-chromone-6-carboxaldehyde in ethanol .

- Methods : The study involves the cyclocondensation reaction of N-substituted cyanoacetamide with various aldehydes .

- Results : The reaction smoothly furnished 2H-chromene-3147 .

-

Synthesis of Biaryl Scaffolds

- Field : Organic Chemistry

- Application : α-Diazo quinones were applied in an Ir (III)-catalyzed direct C–H functionalization assisted by N-phenylacetamide for the construction of highly functionalized 2-hydroxy-2′-amino-1,1′-biaryl scaffolds .

- Methods : The study involves the use of α-Diazo quinones in an Ir(III)-catalyzed direct C–H functionalization .

- Results : This strategy features operational simplicity, atom- and step-economy, and high efficiency .

-

Cyanoacetylation of Amines

- Field : Organic Chemistry

- Application : Cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde, 2-hydroxynaphthaldehyde, 7-hydroxy-5-methoxy-2 methyl-4-oxo-4H-chromone-6-carboxaldehyde in ethanol .

- Methods : The study involves the cyclocondensation reaction of N-substituted cyanoacetamide with various aldehydes .

- Results : The reaction smoothly furnished 2H-chromene-3147 .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNUSPMADOFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

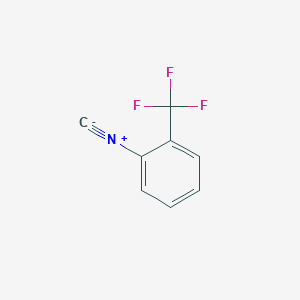

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370685 | |

| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-hydroxy-2-phenylacetamide | |

CAS RN |

105985-16-8 | |

| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

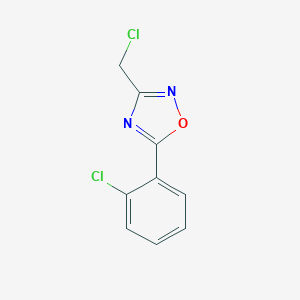

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

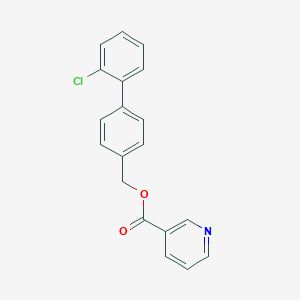

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)